N-[4-(dimethylamino)benzyl]-2-(4-methylphenoxy)-N-(pyridin-2-yl)acetamide
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Overview
Description
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a dimethylamino group, a phenyl ring, a methoxy group, and a pyridinyl group. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylphenol to form an intermediate, which is then reacted with 2-(pyridin-2-yl)acetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to optimize the yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process. Industrial methods may also incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(DIMETHYLAMINO)BENZALDEHYDE: Shares the dimethylamino group and phenyl ring but lacks the methoxy and pyridinyl groups.
2-(PYRIDIN-2-YL)ACETIC ACID: Contains the pyridinyl group but lacks the dimethylamino and methoxy groups.
4-METHYLPHENOL: Contains the methoxy group but lacks the dimethylamino and pyridinyl groups.
Uniqueness
N-{[4-(DIMETHYLAMINO)PHENYL]METHYL}-2-(4-METHYLPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C23H25N3O2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(4-methylphenoxy)-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H25N3O2/c1-18-7-13-21(14-8-18)28-17-23(27)26(22-6-4-5-15-24-22)16-19-9-11-20(12-10-19)25(2)3/h4-15H,16-17H2,1-3H3 |
InChI Key |
TWDVQQVHTRMUJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
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